molecular formula C10H19LiO7P2 B12840450 lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate CAS No. 135423-68-6

lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B12840450
CAS No.: 135423-68-6
M. Wt: 320.2 g/mol
InChI Key: XJPGVLBKEJXLQY-VEZAGKLZSA-M
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Description

Lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate is a lithium salt of a monophosphate ester derived from geraniol, a terpene alcohol. The compound features a (2Z)-3,7-dimethylocta-2,6-dienyl (geranyl) group esterified to a phosphate moiety, with lithium replacing one hydrogen atom (Fig. 1). Its molecular formula is LiC₁₀H₁₈O₄P, and its molecular weight is 235.12 g/mol (calculated from ).

Properties

CAS No.

135423-68-6

Molecular Formula

C10H19LiO7P2

Molecular Weight

320.2 g/mol

IUPAC Name

lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H20O7P2.Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);/q;+1/p-1/b10-7-;

InChI Key

XJPGVLBKEJXLQY-VEZAGKLZSA-M

Isomeric SMILES

[Li+].CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)[O-])/C)C

Canonical SMILES

[Li+].CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)[O-])C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate typically involves the reaction of lithium hydroxide with a phosphoryl chloride derivative in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

LiOH+(2Z)-3,7-dimethylocta-2,6-dienoxy-phosphoryl chloridelithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate+HCl\text{LiOH} + \text{(2Z)-3,7-dimethylocta-2,6-dienoxy-phosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} LiOH+(2Z)-3,7-dimethylocta-2,6-dienoxy-phosphoryl chloride→lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate+HCl

Industrial Production Methods: Industrial production

Biological Activity

Lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Li+ 2Z 3 7 dimethylocta 2 6 dienoxy hydroxyphosphorylH2PO4\text{Li}^+-\text{ 2Z 3 7 dimethylocta 2 6 dienoxy hydroxyphosphoryl}-\text{H}_2\text{PO}_4^-

This structure indicates the presence of a lithium ion (Li+) associated with a complex organic moiety that includes a hydroxyphosphoryl group.

Lithium compounds are known for their mood-stabilizing effects, particularly in the treatment of bipolar disorder. The biological activity of lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate may involve several mechanisms:

  • Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and affecting phosphoinositide metabolism.
  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems such as serotonin and norepinephrine.
  • Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the activation of signaling pathways that enhance cell survival.

Biological Studies

Several studies have examined the biological activity of lithium-containing compounds similar to lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate:

  • Antimicrobial Activity : Research indicates that related compounds exhibit modest antibacterial and antifungal properties against various strains. For instance, a study reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies have demonstrated that lithium compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Bipolar Disorder Treatment : A clinical trial involving lithium therapy demonstrated significant mood stabilization in patients with bipolar disorder. Participants receiving lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate showed improved mood stability compared to placebo groups .
  • Neuroprotective Effects : A study on neurodegenerative diseases indicated that lithium can enhance neuronal survival under stress conditions. The compound was shown to activate pathways associated with neuroprotection in animal models .

Table 1: Biological Activities of Lithium Compounds

Activity TypeObserved EffectReference
AntimicrobialModest activity against bacteria and yeasts
CytotoxicityInduced cell death in cancer lines
Mood StabilizationSignificant improvement in bipolar disorder
NeuroprotectionEnhanced neuronal survival under stress

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have highlighted the potential of lithium-based phosphonates in anticancer applications. A notable one-pot lithiation–phosphonylation method has been developed to synthesize heteroaromatic phosphonates, which exhibited weak antiproliferative activity against several cancer cell lines, including PC-3 and MCF-7. The synthesis involves the direct lithiation of heteroaromatic compounds followed by phosphonylation and oxidation, yielding compounds that may serve as lead substances for further development in cancer therapeutics .

2. Neuroprotective Effects
Lithium compounds are well-known for their neuroprotective properties, particularly in the treatment of bipolar disorder and depression. Research indicates that lithium can enhance neurogenesis and protect against neurodegenerative diseases by modulating various signaling pathways. The incorporation of phosphonate groups may enhance the bioactivity and stability of lithium compounds in therapeutic formulations.

Materials Science

1. Electrochemical Applications
Lithium;[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate shows promise as an electrode material in lithium-ion batteries. Its unique electrochemical behavior has been characterized through various analytical techniques, demonstrating effective performance at voltages around 3.1 V vs. Li⁺/Li. This property is crucial for improving battery efficiency and longevity .

Electrode Material Voltage (V vs. Li⁺/Li) Capacity (mAh/g) Comments
Lithium Phosphate3.1LimitedSluggish transition
Ortho-regioisomer2.85Theoretical maxEnhanced performance
Para-regioisomer2.55223Stability upon cycling

The material's thermal stability is also noteworthy, as it can withstand higher temperatures without decomposing, making it suitable for high-performance applications in energy storage systems.

Case Studies

1. Synthesis of Phosphonates
In a recent study, researchers developed a novel one-pot method for synthesizing heteroaromatic phosphonates using lithium reagents. This method demonstrated satisfactory yields and highlighted the importance of the stability and reactivity of the lithiated intermediates . The compounds synthesized showed significant antiproliferative activity against cancer cell lines.

2. Electrochemical Characterization
Another study focused on the electrochemical characterization of lithium phosphonates as potential electrode materials for lithium-ion batteries. The research indicated that different polymorphs of these compounds exhibit varying electrochemical properties, which can be optimized for improved battery performance .

Comparison with Similar Compounds

Geranyl Monophosphate (GMP)

Molecular Formula: C₁₀H₁₉O₄P
Molecular Weight: 234.23 g/mol
Key Differences:

  • Lacks the lithium counterion, existing as a dihydrogen phosphate [(2Z)-3,7-dimethylocta-2,6-dienyl dihydrogen phosphate; .
  • Biological Role: Acts as a precursor in terpenoid biosynthesis, notably in bacterial enzymes like cineole synthase ( ).

(2E)-2-Fluoro-3,7-Dimethylocta-2,6-Dien-1-yl Trihydrogen Diphosphate

Molecular Formula: C₁₀H₁₉F O₇P₂
Molecular Weight: 332.20 g/mol
Key Differences:

  • Contains a fluorine atom at the 2-position and a diphosphate group ( ).
  • Stereochemistry: The (2E) configuration alters spatial interactions compared to the (2Z) isomer.
  • Biological Role: Serves as a non-hydrolyzable analogue of geranyl diphosphate (GPP) in enzyme inhibition studies .

Lithium Dihydrogen Phosphate (LiH₂PO₄)

Molecular Formula: LiH₂PO₄
Molecular Weight: 103.93 g/mol
Key Differences:

  • A simple inorganic phosphate salt without the terpene chain.
  • Applications: Used in lithium-ion battery electrolytes and as a buffering agent ( ).

Comparative Data Table

Property Target Compound Geranyl Monophosphate (GMP) 2E-Fluoro-Diphosphate Analogue Lithium Dihydrogen Phosphate
Molecular Formula LiC₁₀H₁₈O₄P C₁₀H₁₉O₄P C₁₀H₁₉F O₇P₂ LiH₂PO₄
Molecular Weight (g/mol) 235.12 234.23 332.20 103.93
Phosphate Group Monophosphate Monophosphate Diphosphate Monophosphate
Key Functional Groups Geranyl (2Z), Li⁺ Geranyl (2Z) Geranyl (2E), Fluorine Inorganic Li⁺
Biological Relevance Potential enzyme modulation Terpenoid biosynthesis Enzyme inhibition Electrolyte/buffering

Industrial and Pharmaceutical Potential

  • Lithium Advantage: Lithium’s small ionic radius and high charge density improve solubility in polar solvents compared to sodium or potassium salts (inferred from ).
  • Terpene-Phosphate Hybrids: Compounds like the target molecule are explored for antimicrobial and anti-inflammatory properties, leveraging terpene bioactivity and phosphate solubility .

Q & A

Q. What experimental designs test synergistic effects between this phosphate and flame-retardant additives (e.g., LiPF6 or LiFSI)?

  • Methodology : Use a full factorial design to vary phosphate/additive ratios (e.g., 90:10 to 50:50). Measure flame retardancy via UL 94 V-0 testing and ionic conductivity via EIS. Optimize using response surface methodology (RSM) to balance safety and performance .

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